![molecular formula C17H16O3 B028998 Benzyl 2-oxo-4-phenylbutanoate CAS No. 84688-29-9](/img/structure/B28998.png)
Benzyl 2-oxo-4-phenylbutanoate
Overview
Description
Benzyl 2-oxo-4-phenylbutanoate is a chemical compound with the molecular formula C17H16O3. It is an aliphatic α-ketoester . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing ethyl 2-oxo-4-phenylbutanoate involves reacting beta-halogeno ethylbenzene with magnesium in a first aprotic solvent to obtain a Grignard solution containing a Grignard reagent .Molecular Structure Analysis
The molecular structure of Benzyl 2-oxo-4-phenylbutanoate can be represented by the InChI string:InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2
. Chemical Reactions Analysis
New nickel- and palladium-containing catalysts for reductive N-alkylation of α-alanyl-α-proline dipeptide with ethyl 2-oxo-4-phenylbutanoate have been investigated . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate by Saccharomyces cerevisiae has also been reported .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 2-oxo-4-phenylbutanoate is 268.31 g/mol. More detailed physical and chemical properties were not found in the search results.Relevant Papers The relevant papers retrieved discuss the synthesis of similar compounds , the use of new catalysts for reductive N-alkylation , and the effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate .
Scientific Research Applications
Production of ACE Inhibitors
Benzyl 2-oxo-4-phenylbutanoate is a key precursor in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescription drugs used for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Synthesis of Anti-Hypertension Drugs
Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB], a useful intermediate for the synthesis of various anti-hypertension drugs, is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process has been used to produce drugs that help in decreasing blood pressure .
Bioreductive Preparation
The bioreductive preparation of ACE inhibitors precursor ®-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives . This process involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases .
Production of Pril Drugs
®-2-hydroxy-4-phenylbutanoate esters (OPBE), one class of chiral alcohols, are important precursors for the production of serials of angiotensin-converting enzymes (ACE) inhibitors, generally named as pril drugs (benazepril, cilazapril, quinapril, and ramipril), possessing (S)-homophenylalanine moiety as pharmacophore .
Asymmetric Reduction of OPBE
The asymmetric reduction of OPBE to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent . This process is reported to be an attractive way to produce optically active ®-HPBE .
Interface Bioreactor Applications
Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB] is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor . This process has been used to produce drugs that help in decreasing blood pressure .
properties
IUPAC Name |
benzyl 2-oxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAQZVULKCPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593196 | |
Record name | Benzyl 2-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxo-4-phenylbutanoate | |
CAS RN |
84688-29-9 | |
Record name | Benzyl 2-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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